Product packaging for 4-chloro-3-ethyl-1H-pyrazole(Cat. No.:CAS No. 15878-09-8)

4-chloro-3-ethyl-1H-pyrazole

Cat. No.: B6246993
CAS No.: 15878-09-8
M. Wt: 130.57 g/mol
InChI Key: ZDGIOWYCNVULAB-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1H-pyrazole (CID 21766259) is a chemical intermediate with the molecular formula C5H7ClN2 and a molecular weight of 130.58 g/mol . It is a solid alkylated and halogenated pyrazole derivative of significant interest in medicinal and agrochemical research. Pyrazole derivatives are five-membered heterocyclic compounds recognized as a pharmacologically important active scaffold possessing diverse biological activities . This compound serves as a key synthetic precursor for the development of more complex molecules. Its structure allows for further functionalization, making it a valuable building block for creating targeted compounds in scientific investigations . Substituted pyrazoles like this compound are frequently utilized in organic synthesis methods, including cyclocondensation and dipolar cycloaddition reactions, to access a wide array of functionalized heterocyclic systems . Researchers value this specific pyrazole derivative for its potential applications in creating ligands and inhibitors. The presence of both a chloro group and an ethyl group on the pyrazole core influences its electronic properties and reactivity, which can be crucial for modulating interactions with biological targets . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-ethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDGIOWYCNVULAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308965
Record name 4-Chloro-3-ethyl-1H-pyrazole
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Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15878-09-8
Record name 4-Chloro-3-ethyl-1H-pyrazole
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Record name 4-Chloro-3-ethyl-1H-pyrazole
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Record name 4-chloro-3-ethyl-1H-pyrazole
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Synthetic Methodologies for 4 Chloro 3 Ethyl 1h Pyrazole and Its Precursors

General Approaches to the Synthesis of 1H-Pyrazole Ring Systems

The formation of the 1H-pyrazole ring is a well-established area of organic synthesis, with several robust methods available to chemists. These approaches can be broadly categorized into cyclocondensation reactions, metal-catalyzed cycloadditions, and multicomponent reactions, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds (e.g., 1,3-Diketones, α,β-Unsaturated Systems)

The most classical and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction first reported by Knorr in 1883. researchgate.net This versatile reaction involves the condensation of a hydrazine with a β-diketone, β-ketoester, or other related 1,3-dielectrophilic species to form the pyrazole ring. The reaction typically proceeds through a vinylhydrazone intermediate, which then undergoes cyclization and dehydration.

The regioselectivity of this reaction can be a challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of regioisomers. researchgate.net However, reaction conditions can be optimized to favor the formation of a specific isomer. For instance, the use of aprotic dipolar solvents in an acidic medium has been shown to afford good yields and high regioselectivity in the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones. researchgate.net

α,β-Unsaturated carbonyl compounds, or vinyl ketones, also serve as valuable precursors for pyrazole synthesis. Their reaction with hydrazine derivatives can lead to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. researchgate.net

A variety of catalysts have been developed to improve the efficiency and environmental footprint of these condensation reactions. For example, nano-ZnO has been utilized as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine with ethyl acetoacetate (B1235776). researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative Carbonyl Compound Catalyst/Conditions Product Type Reference
Phenylhydrazine Ethyl acetoacetate Nano-ZnO, controlled conditions 1,3,5-substituted pyrazole researchgate.net
Arylhydrazine 4,4,4-trifluoro-1-arylbutan-1,3-dione N,N-dimethylacetamide, acid medium 3-trifluoromethyl-substituted pyrazole researchgate.net

Metal-Catalyzed Cycloaddition Reactions in Pyrazole Construction

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyrazoles, offering alternative pathways with distinct advantages, including milder reaction conditions and broader functional group tolerance. acs.org These methods often involve the coupling of C-N and N-N bonds, facilitated by a metal catalyst.

One notable approach is the [3+2] cycloaddition of diazo compounds with alkynes. For instance, a cascade reaction involving alkyl α-diazoesters and ynones catalyzed by Al(OTf)₃ can produce 4-substituted pyrazoles through a sequence of [3+2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion. researchgate.net

Copper catalysis has also been instrumental in developing novel pyrazole syntheses. For example, a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides allows for the synthesis of 1,3-substituted pyrazoles. nih.gov Mechanistic studies suggest an initial cyclization of the hydrazine with the enaminone, followed by a Ullmann coupling with the aryl halide. nih.gov

Silver-catalyzed reactions have also been reported for the synthesis of trifluoromethylated pyrazole derivatives from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This process involves nucleophilic addition, intramolecular cyclization, elimination, and a researchgate.netbeilstein-journals.org-H shift. researchgate.net

Table 2: Examples of Metal-Catalyzed Pyrazole Syntheses

Metal Catalyst Reactants Reaction Type Product Type Reference
Al(OTf)₃ Alkyl α-diazoesters, ynones [3+2] cycloaddition cascade 4-substituted pyrazoles researchgate.net
Copper Enaminones, hydrazine, aryl halides Three-component reaction 1,3-substituted pyrazoles nih.gov

Multicomponent and One-Pot Reactions for Pyrazole Core Formation

Multicomponent reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic chemistry due to their high atom economy, step efficiency, and ability to generate molecular complexity in a single operation. researchgate.netbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. In one such reaction, a β-ketoester reacts with hydrazine to form a pyrazolone (B3327878) in situ, which then undergoes a Michael addition and subsequent cyclization with a Knoevenagel adduct formed from an aldehyde and malononitrile. nih.gov

Titanium imido complexes have been utilized in a multicomponent [2+2+1] route to pyrazoles from alkynes and nitriles, which involves an oxidation-induced N-N bond reductive elimination. google.com This method provides a practical and modular approach that avoids the use of potentially hazardous hydrazine reagents. google.com

One-pot procedures that combine multiple synthetic steps without the isolation of intermediates also offer a streamlined approach to pyrazole synthesis. For example, a one-pot process involving the in situ formation of a hydrazine precursor from an arylboronic acid and a Boc-protected diimide, followed by cyclocondensation with a 1,3-dicarbonyl compound, has been developed. nih.gov This method allows for the versatile introduction of various functional groups at the N1 position of the pyrazole ring. nih.gov

Regioselective Chlorination Strategies for Pyrazole Rings at the C4 Position

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a crucial step in the synthesis of 4-chloro-3-ethyl-1H-pyrazole. The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack, making direct halogenation a feasible strategy.

Direct Halogenation Techniques Utilizing Electrophilic Chlorinating Agents (e.g., N-Chlorosuccinimide, Sulfuryl Chloride)

Direct chlorination using electrophilic chlorinating agents is a common and effective method for the C4-functionalization of pyrazoles.

N -Chlorosuccinimide (NCS) is a widely used reagent for this purpose. The reaction of pyrazoles with NCS can provide 4-chloropyrazoles in excellent yields under mild conditions. mdpi.com These reactions can often be carried out without the need for a catalyst. acs.orgnih.gov The regioselectivity for the C4 position is high, consistent with an electrophilic aromatic substitution mechanism. acs.org

Sulfuryl chloride (SO₂Cl₂) is another effective reagent for the chlorination of pyrazoles. However, its reactivity can sometimes lead to chlorination at other positions, including substituents on the pyrazole ring, depending on the substrate and reaction conditions. beilstein-journals.org For instance, the reaction of a 1-phenyl-substituted pyrazolone with SO₂Cl₂ resulted in chlorination at both the pyrazole C4 position and the 4-position of the phenyl ring. nih.govbeilstein-journals.org

Table 3: Direct C4-Chlorination of Pyrazoles

Chlorinating Agent Substrate Conditions Outcome Reference
N-Chlorosuccinimide (NCS) 3-Trimethylsilylpyrazole Mild conditions Regioselective C4 chlorination mdpi.com

Indirect Chlorination Methodologies (e.g., Hypochlorite-Mediated Reactions)

Indirect methods for the C4-chlorination of pyrazoles often involve a one-pot cyclization and chlorination sequence. This approach can be highly efficient as it combines ring formation and functionalization in a single synthetic operation.

A notable example is the use of trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent. preprints.org In this strategy, a hydrazine substrate can undergo a direct cyclization/chlorination to afford a 4-chloropyrazole derivative. preprints.org This metal-free method is both economical and environmentally benign. A plausible mechanism involves the initial reaction of the oxidant with a hydrazone intermediate, followed by cyclization and subsequent chlorination. preprints.org

While specific examples of hypochlorite-mediated reactions for the C4-chlorination of pre-formed pyrazoles are less commonly reported in the reviewed literature, the principle of using an in situ generated electrophilic chlorine species is a valid strategy in heterocyclic chemistry.

Electrochemical Chlorination Processes for Pyrazole Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the halogenation of pyrazoles. mdpi.com These processes utilize electric current to generate halogenating species in situ, often under mild conditions.

The electrochemical C–H chlorination of pyrazole can lead to the formation of 4-chloropyrazole. For instance, the electrolysis of pyrazole in a H₂O–CHCl₃ system can yield 4-chloropyrazole, though byproducts like 1,4-dichloropyrazole may also be formed. mdpi.com The presence of an organic solvent like chloroform can be crucial for extracting the target product and minimizing the formation of side products. mdpi.com

The efficiency of electrochemical chlorination is influenced by the substituents on the pyrazole ring. Pyrazoles bearing electron-withdrawing groups such as NO₂ or COOH can be effectively chlorinated, with yields ranging from 41–93%. mdpi.com A patent describing the electrochemical synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate highlights the industrial potential of this technique. The process involves the electrolytic chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate in a solution containing hydrochloric acid. google.com This method avoids the use of harsh chlorinating agents like sulfuryl chloride, which produce significant hazardous byproducts. google.com

An efficient and environmentally friendly electrochemical oxidative halogenation of pyrazolones has also been developed, which operates without the need for metals, external oxidants, or supporting electrolytes, showcasing the versatility of electrochemical approaches for halogenating pyrazole-related scaffolds. rsc.org

Table 1: Comparison of Chlorination Methods for Pyrazole Derivatives

MethodReagent/ConditionsSubstrateProductYieldReference
ElectrochemicalH₂O–CHCl₃, Pt anodePyrazole4-Chloropyrazole46% mdpi.com
ElectrochemicalAqueous HCl, specific current densityEthyl 1-methyl-3-ethyl-5-pyrazolecarboxylateEthyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate61.6-82.4% google.com
ChemicalCl₂ in CH₂Cl₂ or CCl₄, 0–40 °CPyrazole and alkyl derivatives4-Chloropyrazoles40–85% mdpi.com
ChemicalN-chlorosuccinimide in CCl₄ or H₂O, 20–25 °C3,5-dimethyl-1H-pyrazole4-Chloro-3,5-dimethyl-1H-pyrazole95–98% mdpi.com

Methods for Introducing the Ethyl Moiety onto Pyrazole Systems

The introduction of an ethyl group onto a pyrazole ring can be achieved through various synthetic strategies, primarily involving alkylation reactions or by constructing the pyrazole ring from ethyl-containing precursors.

Alkylation of pyrazoles can occur at either a nitrogen or a carbon atom. N-alkylation is a common transformation. For instance, pyrazoles can be readily alkylated by reagents like dichloroethane under phase transfer catalysis conditions. researchgate.net While direct C-alkylation of the pyrazole ring is less common, functional groups on the ring can be manipulated to introduce an ethyl group. Cobalt-catalyzed enantioselective hydroalkylation of alkenes with alkyl halides has been shown to be compatible with pyrazole scaffolds, offering a modern approach to introducing alkyl chains. acs.org

A more direct approach to obtaining ethyl-substituted pyrazoles is to build the heterocyclic ring from precursors already containing the ethyl group. The classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, is a primary method. beilstein-journals.org To synthesize a 3-ethyl-pyrazole, a 1,3-dicarbonyl compound with an ethyl group at the appropriate position would be required.

For example, the reaction of a β-ketoester containing an ethyl group with a hydrazine derivative can yield an ethyl-substituted pyrazole. nih.gov A patent describes the preparation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester and dimethyl carbonate, illustrating the synthesis of an ethyl-substituted pyrazole that can be further functionalized. google.com

Integrated Synthetic Routes for this compound

The synthesis of this compound can be approached through either a stepwise functionalization of a pre-formed pyrazole ring or a convergent strategy where substituted precursors are combined.

A logical stepwise approach would involve first synthesizing 3-ethyl-1H-pyrazole and then performing a chlorination reaction. The chlorination would be expected to occur at the 4-position due to the electronic properties of the pyrazole ring. nih.gov

A documented synthesis of a derivative, 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1H-pyrazole-5-carboxamide, starts from 1-Methyl-3-ethyl-4-chloro-Pyrazole-5-Carboxylic acid. ijsrp.org This indicates a synthetic sequence where an ethyl-substituted pyrazole is first chlorinated and then further modified. Similarly, a patented process for preparing 4-chloropyrazoles involves reacting a pyrazole with hypochloric acid or its salts. google.com This method could be applied to 3-ethyl-1H-pyrazole.

Another sequential approach involves the chlorination of an ethyl-substituted pyrazole precursor. A patent details the synthesis of ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate by first preparing ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate and then chlorinating it using hydrochloric acid and hydrogen peroxide. google.com

Convergent strategies involve the synthesis of substituted pyrazoles from acyclic precursors that already contain the required chloro and ethyl substituents. The Knorr synthesis and related multicomponent reactions are well-suited for this approach. beilstein-journals.orgmdpi.com

A potential convergent route would involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound that is substituted with both a chloro and an ethyl group at the appropriate positions. For example, a 2-chloro-1,3-diketone bearing an ethyl group could react with hydrazine to form the 4-chloro-3-ethyl-pyrazole ring system directly. One-pot, three-component procedures for preparing 3,5-disubstituted 1H-pyrazoles have been developed, which could potentially be adapted for this purpose. organic-chemistry.org The reaction of terminal alkynes with aldehydes, followed by treatment with iodine and then hydrazines, provides a regioselective synthesis of 3,5-disubstituted pyrazoles, showcasing the potential for building complex pyrazoles from simple starting materials. nih.gov

Considerations for Green Chemistry and Sustainable Practices in this compound Preparation

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrazole derivatives. nih.govchemijournal.com The preparation of this compound and its precursors can be reimagined through the lens of sustainability, aiming to reduce the environmental footprint while enhancing efficiency and safety. benthamdirect.comresearchgate.net Key strategies include the use of eco-friendly solvents, alternative energy sources, and catalysts that are both efficient and benign. researchgate.netlidsen.com

Recent advancements in organic synthesis have highlighted several avenues for incorporating green chemistry into the production of pyrazoles. nih.gov These methodologies focus on minimizing waste, avoiding hazardous substances, and improving atom economy. chemijournal.com For instance, the transition from traditional, often volatile and toxic organic solvents to greener alternatives like water, ethanol, or deep eutectic solvents (DESs) represents a significant step towards more sustainable chemical processes. researchgate.netthieme-connect.com

Energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis are also gaining prominence. nih.govrsc.org These methods can lead to significantly shorter reaction times, increased product yields, and a reduction in energy consumption compared to conventional heating methods. impactfactor.org Furthermore, the development of recyclable catalysts and solvent-free reaction conditions contributes to a more circular and less wasteful chemical economy. nih.govfrontiersin.org

The application of these green principles to the synthesis of this compound involves a critical evaluation of existing synthetic routes and the exploration of innovative, more sustainable alternatives. This includes considering the entire lifecycle of the chemical process, from the sourcing of raw materials to the final product and any resulting waste streams.

Detailed Research Findings in Green Pyrazole Synthesis

Research into the green synthesis of pyrazole derivatives has yielded several promising strategies that can be applied to the preparation of this compound. These approaches often focus on the core principles of green chemistry, such as prevention of waste, maximization of atom economy, and the use of safer chemical and reaction conditions. chemijournal.com

One area of significant progress is the use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.govresearchgate.net The synthesis of pyrazole scaffolds, for instance, can be achieved through one-pot multicomponent condensation reactions, which are operationally simple and often high-yielding. researchgate.net

The choice of solvent is another critical factor in green synthesis. Traditional methods for pyrazole synthesis often rely on volatile organic solvents. thieme-connect.com Recent studies have demonstrated the feasibility of using water as a green solvent for pyrazole derivative synthesis. researchgate.netthieme-connect.com Water is non-toxic, non-flammable, and readily available, making it an environmentally benign reaction medium. researchgate.net Deep eutectic solvents (DESs) have also emerged as a biodegradable and low-toxicity alternative, capable of dissolving a wide range of organic and inorganic compounds. researchgate.netthieme-connect.com

The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction rates and improve yields in pyrazole synthesis. nih.govrsc.org Microwave-assisted synthesis, in particular, can significantly reduce reaction times from hours to minutes. rsc.orgimpactfactor.org This not only saves energy but can also lead to cleaner reactions with fewer side products.

Catalysis plays a pivotal role in greening chemical processes. The development of green catalysts, which are non-toxic, recyclable, and efficient, is a key area of research. lidsen.comjetir.org For pyrazole synthesis, various environmentally friendly catalysts have been explored, including ammonium (B1175870) chloride and silica-supported sulfuric acid. thieme-connect.comjetir.org The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, further reducing waste. thieme-connect.com

A comparative analysis of different synthetic methodologies for pyrazole derivatives highlights the advantages of these greener approaches:

ParameterConventional SynthesisMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisSolvent-Free (Grinding) Synthesis
Reaction Time5-20 hours5-15 minutes2-5 hours5-30 minutes
Energy SourceThermal/Electric HeatingElectromagnetic WavesSound Energy (>20 KHz)Mechanical/Human Energy
Typical Yield50-60%80-90%Up to 90%80-90%
Solvent UseOften requires volatile organic solventsCan be performed with green solvents or solvent-freeOften uses green solvents like water and PEG-400No solvent required

These findings underscore the potential for developing a more sustainable synthetic route for this compound by integrating these green chemistry principles. The adoption of such practices not only mitigates environmental impact but also aligns with the growing demand for economically and ecologically sound chemical manufacturing. chemijournal.com

Chemical Reactivity and Transformation of 4 Chloro 3 Ethyl 1h Pyrazole

Reactions Occurring at the Pyrazole (B372694) Nitrogen Atom (N1)

The N1 position of the pyrazole ring is a primary site for electrophilic attack, particularly after deprotonation. nih.gov This reactivity allows for the synthesis of a diverse range of N-substituted pyrazole derivatives, which are of significant interest in medicinal and agricultural chemistry. semanticscholar.orgchemicalbook.com

N-unsubstituted pyrazoles, acting as both acids and bases, can be readily alkylated. nih.govnih.gov The N1 nitrogen can be deprotonated under basic conditions, followed by the addition of an electrophile like an alkyl halide. semanticscholar.org Alternatively, acid-catalyzed methods have been developed. A notable method for the N-alkylation of pyrazoles, including 4-chloropyrazole, involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). semanticscholar.org This approach provides a powerful means to introduce various alkyl groups onto the pyrazole nitrogen under relatively mild conditions. semanticscholar.orgmdpi.com Other methods include methylation using dimethyl carbonate, which is considered a greener alternative to hazardous reagents like dimethyl sulfate. google.com

The N-alkylation of the 4-chloropyrazole core serves as a gateway to a wide variety of derivatives. The reaction of 4-chloropyrazole with different trichloroacetimidate electrophiles under acid-catalyzed conditions has been shown to produce a range of N-substituted products in good yields. semanticscholar.orgmdpi.com These reactions are typically performed in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature. mdpi.com

Table 1: Examples of N-Alkylation Products from 4-Chloropyrazole

Electrophile Product Yield Reference
Phenethyl trichloroacetimidate 4-Chloro-1-(1-phenylethyl)-1H-pyrazole 77% mdpi.com
1-(p-Methoxyphenyl)ethyl trichloroacetimidate 4-Chloro-1-[1-(p-methoxyphenyl)ethyl]-1H-pyrazole 88% mdpi.com
1-(2-Naphthyl)ethyl trichloroacetimidate 4-Chloro-1-[1-(2-naphthyl)ethyl]-1H-pyrazole 67% mdpi.com
Phenyl(o-tolyl)methyl trichloroacetimidate 4-Chloro-1-[phenyl(o-tolyl)methyl]-1H-pyrazole 85% mdpi.com
(p-Chlorophenyl)phenylmethyl trichloroacetimidate 4-Chloro-1-[(p-chlorophenyl)phenylmethyl]-1H-pyrazole 76% mdpi.com

Transformations Involving the C4-Chloro Substituent

The chlorine atom at the C4 position is a key functional handle, enabling further diversification of the pyrazole scaffold through both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

The C4-chloro substituent can be displaced by various nucleophiles. evitachem.com These reactions, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, are facilitated by the electron-withdrawing nature of the pyrazole ring. For instance, the chlorine atom can be replaced by nucleophiles such as anilines, sodium azide, or potassium cyanide, typically in polar aprotic solvents which enhance the reaction rates. evitachem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-chloro position of the pyrazole ring is a suitable site for such transformations. clockss.org While aryl iodides and bromides are generally more reactive, protocols have been developed for the coupling of less reactive aryl chlorides. mdpi.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrazole with an organoboron reagent, typically an arylboronic acid, to form a biaryl linkage. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org The use of specialized phosphine (B1218219) ligands like SPhos and XPhos, often as part of a pre-catalyst system, has been shown to be effective for the coupling of challenging substrates, including unprotected nitrogen-rich heterocycles like pyrazoles. nih.gov This methodology allows for the direct introduction of aryl groups onto the C4 position. clockss.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, creating an alkynyl-substituted pyrazole. organic-chemistry.org The process is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Given the reactivity order of halides (I > Br > Cl), C4-chloropyrazoles are the most challenging substrates for this transformation. mdpi.com However, successful Sonogashira couplings have been reported for various halopyrazoles, yielding valuable alkynylated products that can serve as intermediates for constructing fused heterocyclic systems. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new C-C bond, resulting in a vinyl-substituted pyrazole. organic-chemistry.org The reaction is catalyzed by a palladium species and requires a base. organic-chemistry.org While specific examples involving 4-chloro-3-ethyl-1H-pyrazole are not prevalent in the reviewed literature, the general applicability of the Heck reaction to aryl halides suggests its potential for functionalizing the C4 position. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazole C4-Position

Reaction Type Coupling Partner Typical Catalyst/Ligand Product Type Reference
Suzuki-Miyaura Arylboronic Acid Pd(OAc)₂ or Pd₂(dba)₃ / SPhos or XPhos 4-Aryl-pyrazole organic-chemistry.orgnih.gov
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI 4-Alkynyl-pyrazole organic-chemistry.orgresearchgate.net
Heck Alkene Pd(OAc)₂ / Phosphine Ligand 4-Vinyl-pyrazole organic-chemistry.org

Reactivity of the C3-Ethyl Group

Compared to the nitrogen and C4-chloro positions, the C3-ethyl group is generally less reactive. Its primary role is often steric and electronic, influencing the reactivity of the pyrazole ring itself. nih.gov For instance, the size of the C3 substituent can affect the regiochemistry of reactions at other sites. nih.gov Direct functionalization of the C3-ethyl group, such as through oxidation or free-radical halogenation, is less common in the literature compared to the transformations of the pyrazole ring. Such reactions would typically require harsh conditions that might not be compatible with the pyrazole core itself. Therefore, the C3-ethyl group is often considered a stable substituent that remains intact during the functionalization of other positions on the 4-chloro-1H-pyrazole scaffold.

Oxidation and Reduction Reactions of the Alkyl Chain

The ethyl group at the C3 position of the pyrazole ring, while generally stable, can participate in oxidation and reduction reactions under specific conditions, although direct studies on this compound are not extensively documented. Research on analogous pyrazole derivatives provides significant insights into the potential reactivity of this alkyl chain.

A notable study on a related compound, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, demonstrated an unusual oxidative conversion of the methyl group. nih.gov During the thermolysis of its 5-azido derivative in acetic acid, the methyl group was transformed into an acetoxymethyl (CH₂OAc) moiety. nih.gov This reaction occurred concurrently with the reduction of the azido (B1232118) group to an amine, showcasing a complex intramolecular redox process without the need for external oxidizing agents. nih.gov This suggests that the alkyl substituent on the pyrazole ring can be activated for oxidation under specific reaction sequences, such as those involving nitrene intermediates.

While direct oxidation of the ethyl group on this compound to a carboxylic acid or alcohol has not been detailed, reactions on other functional groups attached to the pyrazole core are common. For instance, the aldehyde group in derivatives like 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be readily oxidized to a carboxylic acid using agents like potassium permanganate (B83412) (KMnO₄) or reduced to a primary alcohol with sodium borohydride (B1222165) (NaBH₄). Similarly, the allyl group on related pyrazoles can be oxidized to form epoxides or reduced to form saturated alkyl groups, indicating the general accessibility of side-chain modifications.

Functionalization of the Ethyl Substituent

Beyond simple oxidation and reduction, the functionalization of the ethyl group on the pyrazole ring is a key strategy for creating diverse molecular structures. This can involve introducing new atoms or functional groups to the ethyl side chain, thereby modifying the compound's properties.

Research has shown that the synthesis of derivatives often starts with precursors where the functionalized side chain is already in place or is built during the pyrazole ring formation. nih.gov However, post-synthesis modification of the alkyl group is a powerful tool. A prime example is the oxidative functionalization observed in a 3-methyl-pyrazole derivative, which was converted to a (acetoxy)methyl group. nih.gov This transformation introduces an ester functionality onto the alkyl chain, significantly altering the molecule's chemical nature.

The following table summarizes the transformation of a methyl group in a related pyrazole, which serves as a model for the potential functionalization of the ethyl substituent.

Starting MoietyReagents/ConditionsFunctionalized MoietyReference
-CH₃Thermolysis in Acetic Acid-CH₂OAc nih.gov

This type of reaction highlights the potential for C-H activation on the alkyl chain of pyrazole derivatives under appropriate conditions, enabling the introduction of various functionalities.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring (excluding C4 if chlorinated)

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In this compound, the C4 position is already substituted with a chlorine atom.

Generally, the C4 position is the most electron-rich and thus the most common site for electrophilic attack in pyrazoles. nih.govpreprints.org The Vilsmeier-Haack reaction (formylation) is a classic example of an electrophilic substitution that predominantly occurs at C4. mdpi.comscispace.com However, the presence of the chloro group at C4, which is an electron-withdrawing and deactivating group, significantly influences further substitutions. Studies have shown that electrophilic substitution on pyrazole rings bearing electron-withdrawing substituents is considerably hindered. smolecule.com

Attempts to perform Vilsmeier-Haack formylation on 5-chloro-1,3-dialkyl-1H-pyrazoles (analogous to the target molecule in terms of substitution pattern) have been reported to fail, with the starting materials being recovered. researchgate.net This indicates that the pyrazole ring is strongly deactivated by the chloro substituent, making further electrophilic attack at the remaining C5 position difficult.

The table below outlines the expected reactivity of the pyrazole ring in this compound towards electrophilic substitution.

Ring PositionSubstituentElectronic EffectReactivity towards Electrophiles
C3EthylElectron-donating (weak)Activating
C4ChloroElectron-withdrawingDeactivating
C5-Influenced by adjacent N and C4-ClDeactivated

Therefore, further electrophilic aromatic substitution on the pyrazole ring of this compound is generally not a favored reaction pathway due to the deactivating nature of the C4-chloro substituent.

Ring-Opening and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo fascinating ring-opening and rearrangement reactions, leading to novel molecular scaffolds. These transformations often proceed through highly reactive intermediates and can be triggered by heat or specific reagents.

A significant study documented an unusual rearrangement involving a pyrazole nitrene intermediate. nih.govpreprints.org The thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, a derivative structurally related to the title compound, in acetic acid did not yield the expected fused furoxan ring. Instead, it resulted in a rearranged product, 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. nih.govpreprints.org

Computational and experimental evidence, including the isolation of an acyclic side product, suggested that this complex transformation is initiated by the formation of a transient nitrene, which then triggers a cascade involving the opening of the pyrazole ring, followed by recyclization. nih.govresearchgate.net This cascade facilitates a formal intramolecular redox reaction where the azido group is reduced to an amine and the methyl group is oxidized and functionalized, all within the same process without external reagents. preprints.org This work underscores the potential for pyrazole derivatives to access complex structures through programmed rearrangement and ring-opening/recyclization pathways.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Ethyl 1h Pyrazole and Analogous Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic framework and connectivity of 4-chloro-3-ethyl-1H-pyrazole can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals reflects the relative number of protons, while their multiplicity (splitting pattern) reveals information about neighboring protons.

Ethyl Group Protons : The ethyl substituent at the C3 position gives rise to two characteristic signals. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃-) will conversely appear as a triplet, coupling to the two methylene protons.

Pyrazole (B372694) Ring Proton (H5) : With substituents at positions 3 and 4, the sole proton on the pyrazole ring is at the C5 position. This proton is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. For the parent 4-chloro-1H-pyrazole, the equivalent H3 and H5 protons appear as a singlet at approximately 7.65 ppm. mdpi.com

N-H Proton : The proton attached to the nitrogen atom (N1-H) typically appears as a broad singlet. Its chemical shift can be highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In analogous 4-halogenated pyrazoles, this signal is often observed far downfield, between 8 and 13 ppm. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.2 - 1.4Triplet (t)3H
-CH₂- (ethyl)~2.6 - 2.8Quartet (q)2H
H5 (pyrazole ring)~7.5 - 7.7Singlet (s)1H
N-H~8.0 - 13.0Broad Singlet (br s)1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal.

Ethyl Group Carbons : The ethyl group will show two signals in the aliphatic region of the spectrum: one for the methyl carbon (-CH₃) and another for the methylene carbon (-CH₂-).

Pyrazole Ring Carbons : The three carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to resonate in the aromatic region. The C3 and C5 carbons, being attached to nitrogen, typically appear at different chemical shifts than the C4 carbon. The C4 carbon, bonded to the electronegative chlorine atom, will have its chemical shift significantly influenced. Based on data for various substituted pyrazoles, the C3 and C5 carbons are expected in the 130-150 ppm range, while the C4 carbon would likely appear further upfield, around 105-115 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (ethyl)~12 - 15
-C H₂- (ethyl)~20 - 25
C4~105 - 115
C5~130 - 140
C3~145 - 155

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. A cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the H5 ring proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular structure. Key expected correlations include:

The methylene protons of the ethyl group correlating to the C3 and C4 carbons of the pyrazole ring.

Infrared (IR) Spectroscopy for Characterization of Vibrational Modes and Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key absorption bands are expected. mdpi.comresearchgate.net

N-H Stretch : Due to extensive intermolecular hydrogen bonding in the solid state, the N-H stretching vibration appears as a broad and complex band, typically in the range of 2600-3200 cm⁻¹. mdpi.comresearchgate.net For 4-chloro-1H-pyrazole, a notable feature is a three-component band between 3100 and 3180 cm⁻¹. mdpi.com

C-H Stretches : Aliphatic C-H stretching from the ethyl group is expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the H5 proton appears above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

C=N and C=C Stretches : The pyrazole ring vibrations, corresponding to C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretch : The vibration corresponding to the carbon-chlorine bond typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (H-bonded)2600 - 3200Broad, Strong
Aromatic C-H Stretch3100 - 3150Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=N / C=C Ring Stretch1400 - 1600Medium-Strong
C-Cl Stretch600 - 800Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₅H₇ClN₂), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimental value, confirming the formula.

The fragmentation pattern in the mass spectrum gives insight into the molecule's structure. For pyrazoles, fragmentation is well-documented and typically involves specific losses. researchgate.net

Molecular Ion [M]⁺˙ : The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with [M]⁺˙ and [M+2]⁺˙ peaks in an approximate 3:1 ratio.

Loss of Chlorine : Fragmentation may begin with the loss of a chlorine radical (•Cl) to give an ion at [M-35]⁺.

Loss of Ethyl Group : The loss of the ethyl group (•CH₂CH₃) would result in a fragment at [M-29]⁺.

Ring Fragmentation : The pyrazole ring itself undergoes characteristic fragmentation. A primary pathway is the loss of hydrogen cyanide (HCN) from the molecular ion, leading to a fragment at [M-27]⁺˙. Another key fragmentation is the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the parent compound, 4-chloro-1H-pyrazole, reveals that it crystallizes in the orthorhombic space group Pnma. researcher.life Its structure is characterized by intermolecular N-H···N hydrogen bonds that link three distinct pyrazole molecules into a trimeric, hydrogen-bonded assembly. mdpi.comresearcher.life

Table 4: Crystallographic Data for the Analogous Compound 4-chloro-1H-pyrazole

Parameter4-chloro-1H-pyrazole researcher.life
Chemical FormulaC₃H₃ClN₂
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)12.062(3)
b (Å)3.8642(9)
c (Å)9.049(2)
Supramolecular MotifTrimeric N-H···N hydrogen bonding

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound is not available in published literature, a comprehensive analysis can be conducted by examining the high-quality crystallographic data of its parent compound, 4-chloro-1H-pyrazole, and other halogenated analogs. iucr.orgmdpi.com The low-temperature (170 K) crystal structure of 4-chloro-1H-pyrazole reveals an orthorhombic system (space group Pnma) and provides precise measurements of its internal geometry. iucr.org

In the crystal structure of 4-chloro-1H-pyrazole, the C–N bond lengths are reported as 1.335(2) Å, 1.334(2) Å, and 1.334(2) Å. iucr.org These values are intermediate between typical single and double bonds, reflecting the aromatic character of the pyrazole ring. A comparative analysis across the 4-halogenated pyrazole series (where X = F, Cl, Br, I) shows that the C4–X bond length varies predictably with the size of the halogen atom. For 4-chloro-1H-pyrazole, the C4–Cl bond length is 1.717(3) Å. semanticscholar.org This is slightly shorter than the sum of the covalent radii (1.75 Å), which may suggest a degree of partial double bond character resulting from the overlap of the chlorine p-orbitals with the pyrazole π-system. semanticscholar.org

The internal bond angles of the pyrazole ring are characteristic of a five-membered aromatic heterocycle, though minor distortions occur due to substituent effects. For this compound, the presence of the ethyl group at the C3 position would be expected to influence the local geometry, though significant deviation from the planarity of the pyrazole ring is unlikely. Torsion angles within the pyrazole ring itself are near zero, confirming its aromatic planarity. The key torsion angles would involve the ethyl substituent, defining its orientation relative to the ring.

Table 1: Comparison of Selected Intramolecular Bond Lengths (Å) in 4-Halogenated-1H-pyrazoles
Bond4-fluoro-1H-pyrazole researchgate.net4-chloro-1H-pyrazole iucr.org4-bromo-1H-pyrazole researchgate.net
N1–N21.3484(9)1.346(2)1.335(9)
C3–N21.3391(10)1.334(2)1.331(10)
C5–N11.3473(10)1.335(2)1.327(10)
C3–C41.3729(11)1.380(2)1.391(11)
C4–C51.3922(11)1.374(2)1.338(10)
C4–X1.341(2)1.717(3) semanticscholar.org1.865 (avg.)

Investigation of Molecular Conformation and Stereochemistry

The pyrazole ring is an inherently planar aromatic system. iucr.orgresearchgate.net In 4-chloro-1H-pyrazole, the molecule's planarity is maintained in the crystal structure. iucr.org For this compound, the pyrazole core would remain planar. The primary conformational flexibility arises from the rotation of the C3-ethyl group around the C3–C(ethyl) bond. The preferred conformation would likely be one that minimizes steric hindrance between the ethyl group and the adjacent N2 and C4 atoms of the ring.

A significant feature of N-unsubstituted pyrazoles is the existence of annular tautomerism, where the N–H proton can reside on either of the two nitrogen atoms. In solution, this proton exchange is typically rapid on the NMR timescale, leading to an averaged, symmetric structure. mdpi.com In the solid state, however, the proton is localized. In the case of 4-chloro-1H-pyrazole, the N–H proton is crystallographically disordered over two positions, each with 50% occupancy, within a trimeric hydrogen-bonded assembly. iucr.org This disorder reflects the energetic similarity of the two tautomeric forms. The introduction of an ethyl group at C3 in this compound would break this symmetry, making the two nitrogen atoms (N1 and N2) chemically non-equivalent. This would result in two distinct tautomers with potentially different stabilities, although the energy difference is expected to be small.

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of pyrazoles in the solid state is predominantly governed by intermolecular hydrogen bonds. mdpi.com The N–H group acts as a hydrogen bond donor, while the pyridine-like sp²-hybridized nitrogen atom serves as an acceptor. mdpi.com This donor-acceptor capability leads to the formation of various hydrogen-bonded aggregates, such as dimers, trimers, and catemers (chains). mdpi.com

The crystal structure of 4-chloro-1H-pyrazole, similar to its 4-bromo analog, features a trimeric molecular assembly held together by N–H···N hydrogen bonds. iucr.orgmdpi.com In this motif, three pyrazole molecules form a cyclic arrangement. The N···N distances in these hydrogen bonds are approximately 2.858 Å to 2.885 Å. researchgate.net In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole adopt a catemeric (chain-like) structure. mdpi.comresearchgate.net The specific packing motif adopted is influenced by the steric and electronic properties of the substituent at the C4 position. mdpi.com For this compound, the combination of the chloro and ethyl substituents would influence the preferred packing arrangement, potentially favoring a motif that can accommodate the bulk of the ethyl group.

Table 2: Hydrogen Bond Geometry (Å, °) in Analogous 4-Halogenated Pyrazoles
CompoundD–H···AD–HH···AD···AD–H···A AngleMotifRef
4-fluoro-1H-pyrazoleN1–H···N20.8782.0142.8764(10)166.6Catemer researchgate.net
4-chloro-1H-pyrazoleN2–H···N30.881.992.8582(19)169Trimer researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides insight into its electronic structure by probing the energy required to promote electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. The pyrazole ring itself is the primary chromophore in this compound.

Generally, aromatic heterocyclic compounds like pyrazole exhibit strong absorption bands in the UV region, typically below 250 nm, which are attributed to π → π* transitions within the aromatic system. nih.gov For instance, studies on pyrazole azo dyes have identified an absorption corresponding to the 3-methyl-1H-pyrazole chromophore at approximately 216 nm. nih.gov Weaker absorptions, corresponding to n → π* transitions involving the non-bonding lone pair electrons on the nitrogen atoms, may appear at longer wavelengths but are often obscured by the more intense π → π* bands.

The substituents on the pyrazole ring act as auxochromes, modifying the absorption characteristics of the main chromophore.

Chloro Group (at C4): As a halogen substituent, the chloro group can have a dual effect. Its inductive effect (-I) is electron-withdrawing, while its mesomeric effect (+M) is electron-donating due to its lone pairs. These effects can cause a small shift in the absorption maxima (a bathochromic or hypsochromic shift) and may alter the molar absorptivity.

Ethyl Group (at C3): The ethyl group is a weakly electron-donating alkyl group (+I effect). This typically results in a small bathochromic shift (a shift to longer wavelengths) of the π → π* transition.

Therefore, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show a strong absorption band characteristic of a π → π* transition, likely in the 210-230 nm range. The exact position and intensity of this band would be a composite result of the electronic contributions from both the chloro and ethyl substituents on the pyrazole core.

Table 3: Typical Electronic Transitions in Pyrazole Chromophores
Transition TypeOrbitals InvolvedTypical Wavelength Range (nm)Characteristics
π → ππ (bonding) → π (antibonding)200 - 250High molar absorptivity (ε > 1,000), strong intensity
n → πn (non-bonding) → π (antibonding)> 250Low molar absorptivity (ε < 1,000), weak intensity

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Ethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations, providing detailed insights into the electronic structure and properties of molecules. eurasianjournals.com For a molecule like 4-chloro-3-ethyl-1H-pyrazole, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). researchgate.net This optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For instance, studies on the related compound 4-chloro-1H-pyrazole have successfully used DFT to analyze its optimized structure. researchgate.netufrj.br

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyrazole (B372694) derivatives, DFT calculations are routinely used to compute these orbital energies. researchgate.net This analysis helps in understanding the molecule's potential to participate in chemical reactions. For 4-chloro-1H-pyrazole, the HOMO-LUMO energies have been evaluated to provide insights into its electronic characteristics. researchgate.netufrj.br

Table 1: Hypothetical Frontier Orbital Data for Pyrazole Derivatives

Parameter Description Typical Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.5 Chemical reactivity and stability

Note: This table presents typical value ranges for pyrazole derivatives and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. researchgate.net For pyrazole derivatives, the MEP surface helps identify the nitrogen atoms as potential sites for hydrogen bonding and electrophilic interaction. researchgate.net Such analyses have been performed on 4-chloro-1H-pyrazole to understand its reactive sites. researchgate.netufrj.br

Quantum Chemical Characterization of Chemical Reactivity and Selectivity Descriptors

Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, softness, and Fukui functions, provide quantitative measures of a molecule's reactivity. Chemical hardness (η) is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The Fukui function indicates the most likely regions for nucleophilic or electrophilic attack within the molecule. While specific calculations for this compound are not available, these descriptors are commonly calculated for pyrazole systems to predict their reaction mechanisms and regioselectivity.

Theoretical Prediction and Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can simulate:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are compared with experimental data to validate molecular structures. DFT has been used to predict the chemical shifts for a series of 4-halogenated-1H-pyrazoles, showing good agreement with experimental findings. mdpi.com

IR Vibrational Frequencies: The vibrational (infrared) spectrum can be calculated to identify characteristic functional groups. Theoretical IR spectra for pyrazoles show that hydrogen bonding significantly affects the N-H stretching frequency. mdpi.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). researchgate.netufrj.br This helps in understanding the electronic properties and color of the compound.

Conformational Analysis and Energy Landscape Exploration

The ethyl group in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This creates an energy landscape that is crucial for understanding the molecule's flexibility and its preferred shape, which can influence its biological activity and physical properties.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. eurasianjournals.com An MD simulation would allow for the observation of the dynamic behavior of this compound, including its conformational changes and its interactions with other molecules, such as solvent or biological targets. eurasianjournals.comresearchgate.net For pyrazole derivatives intended for pharmaceutical applications, MD simulations are used to model their binding to protein active sites, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. mdpi.comresearchgate.net

Role of 4 Chloro 3 Ethyl 1h Pyrazole and Its Derivatives As Synthetic Intermediates

Precursors in the Synthesis of Complex Fused Pyrazole (B372694) Ring Systems

The structure of 4-chloro-3-ethyl-1H-pyrazole makes it an ideal precursor for the construction of fused heterocyclic systems. The presence of both a pyrazole ring and a reactive chlorine atom allows for annulation reactions, where an additional ring is built onto the existing pyrazole core. This strategy is a common approach to creating novel molecular architectures with potentially enhanced biological properties.

One of the primary methods for synthesizing fused pyrazole systems is through the Gould-Jacobs reaction. mdpi.com In this process, a 3-aminopyrazole (B16455) derivative, which can be conceptually derived from this compound, reacts with diethyl 2-(ethoxymethylene)malonate. mdpi.com This reaction proceeds through a series of steps involving nucleophilic attack and cyclization to form a pyridine (B92270) ring fused to the pyrazole, resulting in a pyrazolo[3,4-b]pyridine scaffold. mdpi.com These fused systems are of significant interest in medicinal chemistry. nih.govmdpi.com

Furthermore, the chlorine atom at the 4-position of the pyrazole ring can be displaced by various nucleophiles, initiating cyclization reactions to form fused systems. For instance, reaction with an appropriate aniline (B41778) or aminopicoline can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net These reactions typically involve an initial nucleophilic aromatic substitution followed by intramolecular cyclization. The resulting fused heterocyclic systems can then be further modified to generate a library of compounds for biological screening. researchgate.net

The synthesis of pyrazolo[3,4-c]-2,7-naphthyridine cores has also been achieved using pyrazole intermediates. researchgate.net This involves a multi-step process where a pyrazole ring is first fused to a pyridine moiety, followed by the construction of a second pyridine ring. researchgate.net Such complex heterocyclic systems are often targeted for their potential as bioactive molecules.

Building Blocks for Further Chemical Derivatization to Advanced Chemical Structures

This compound is a versatile platform for creating a diverse array of advanced chemical structures. The inherent reactivity of its functional groups allows for a systematic and modular approach to the synthesis of new compounds with tailored properties. google.com This makes it a valuable starting material in both academic research and industrial applications, particularly in the fields of medicinal and agrochemical discovery. researchgate.net

Synthesis of this compound-5-carboxylic Acid and its Corresponding Carbonyl Chloride Derivatives

A key derivatization of this compound involves the introduction of a carboxylic acid group at the 5-position, yielding this compound-5-carboxylic acid. This transformation is crucial as the carboxylic acid functionality serves as a handle for a wide range of subsequent reactions.

One common synthetic route to this carboxylic acid involves the hydrolysis of the corresponding ester, ethyl this compound-5-carboxylate. google.com The ester itself can be prepared through several methods, including the N-methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester followed by chlorination. google.com Greener synthetic approaches have been developed that utilize dimethyl carbonate as a less toxic methylating agent and a mixture of hydrochloric acid and hydrogen peroxide for the chlorination step, avoiding the use of harsher reagents like sulfuryl chloride. google.com

Once the carboxylic acid is obtained, it can be readily converted to its more reactive carbonyl chloride derivative, this compound-5-carbonyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting carbonyl chloride is a highly electrophilic species and a key intermediate for the formation of amides and esters. researchgate.net

Table 1: Synthesis of this compound-5-carboxylic Acid Derivatives

Starting MaterialReagentsProduct
Ethyl this compound-5-carboxylateNaOH, H₂OThis compound-5-carboxylic acid
This compound-5-carboxylic acidSOCl₂This compound-5-carbonyl chloride

Formation of Carboxamides and Esters from Pyrazole Carboxylic Acid/Carbonyl Chloride Intermediates

The pyrazole carboxylic acid and its corresponding carbonyl chloride are pivotal intermediates for the synthesis of a wide variety of carboxamides and esters. These functional groups are prevalent in many biologically active molecules, and their formation is a cornerstone of medicinal and agrochemical synthesis.

The synthesis of carboxamides is typically achieved by reacting the this compound-5-carbonyl chloride with a primary or secondary amine. researchgate.netsmolecule.com This reaction is generally high-yielding and proceeds under mild conditions. smolecule.com The choice of the amine component allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. d-nb.info For instance, the reaction with o-toluidine (B26562) yields 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide. smolecule.com The formation of the amide bond can be facilitated by the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) when starting from the carboxylic acid. smolecule.com

Similarly, esters can be synthesized by reacting the carbonyl chloride or the carboxylic acid with an alcohol. evitachem.com Esterification of the carboxylic acid is often catalyzed by an acid, while the reaction with the carbonyl chloride is typically more rapid and may be carried out in the presence of a non-nucleophilic base to scavenge the HCl produced. The resulting esters can serve as final products or as intermediates for further transformations.

Table 2: Examples of Carboxamide and Ester Synthesis

Pyrazole IntermediateReagentProduct
This compound-5-carbonyl chlorideo-Toluidine1-Ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide
This compound-5-carboxylic acidAlcohol (e.g., Ethanol)Ethyl this compound-5-carboxylate
This compound-5-carbonyl chloride5-Amino-1,2,3-thiadiazole4-Chloro-3-ethyl-1-methyl-N-(1,2,3-thiadiazole)1Hpyrazole-5-carboxamide

Construction of Novel Pyrazole-Containing Scaffolds via Coupling and Cyclization Reactions

The versatility of this compound and its derivatives extends to the construction of more complex and novel scaffolds through various coupling and cyclization reactions. These advanced synthetic strategies allow for the creation of unique molecular architectures that are often inaccessible through more traditional methods.

One important class of reactions is transition-metal-catalyzed cross-coupling, such as the Suzuki and Heck reactions. The chlorine atom at the 4-position of the pyrazole ring can participate in these reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. For these reactions to be successful, the pyrazole nitrogen is often protected, for example, as an N-methyl derivative. Borylated pyrazoles are also key intermediates for Suzuki coupling reactions. nih.gov

Intramolecular cyclization reactions are another powerful tool for constructing novel scaffolds. For example, a suitably functionalized side chain attached to the pyrazole ring can undergo cyclization to form a new fused ring system. This can be seen in the synthesis of pyrazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netdiazepin-4-ones, where an oxirane-containing side chain is opened by an amine, followed by intramolecular cyclization to form the diazepinone ring. nih.gov

Furthermore, multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient route to complex pyrazole-containing scaffolds. These reactions allow for the rapid generation of molecular diversity from simple starting materials.

Applications in Advanced Organic Synthesis and Chemical Industry Research (e.g., as chemical intermediates in agrochemical research)

The derivatives of this compound are of significant interest in advanced organic synthesis and industrial research, particularly in the agrochemical sector. google.com The pyrazole scaffold is a well-established privileged structure in the design of pesticides, and the specific substitution pattern of this compound makes it a valuable precursor for several commercial and investigational agrochemicals. researchgate.netd-nb.info

For instance, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives are key intermediates in the synthesis of pyrazole carboxamide fungicides. evitachem.comchemimpex.com These compounds often exhibit potent and broad-spectrum activity against a variety of plant pathogenic fungi. The ethyl group at the 3-position and the chlorine at the 4-position are often crucial for optimizing the biological activity of the final product.

The synthesis of the commercial insecticide tebufenpyrad (B1682729), a pyrazole carboxamide, highlights the industrial importance of these intermediates. google.comd-nb.info The core structure of tebufenpyrad is assembled from a substituted pyrazole carboxylic acid. The development of efficient and environmentally benign synthetic routes to these pyrazole intermediates is an active area of research in the chemical industry. google.com This includes the use of greener reagents and the optimization of reaction conditions to improve yields and reduce waste. google.com

Beyond fungicides and insecticides, pyrazole derivatives are also explored for their herbicidal properties. chemimpex.com The ability to fine-tune the substituents on the pyrazole ring allows for the development of selective herbicides that target specific weeds while leaving crops unharmed. The versatility of this compound as a synthetic building block makes it an important tool in the ongoing search for new and improved agrochemicals. chemimpex.com

Emerging Research Directions and Future Perspectives in 4 Chloro 3 Ethyl 1h Pyrazole Chemistry

Development of Innovative and Sustainable Synthetic Routes for 4-Chloro-3-ethyl-1H-pyrazole

The synthesis of functionalized pyrazoles like this compound is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. nih.gov Traditional synthetic methods often involve hazardous reagents and harsh conditions, prompting researchers to explore innovative and eco-friendly alternatives. benthamdirect.com

Catalytic Approaches for Enhanced Efficiency and Selectivity

Modern synthetic strategies are increasingly focused on the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. benthamdirect.com For pyrazole (B372694) synthesis, this includes the use of recyclable catalysts, reactions in green solvents like water, and energy-efficient methods such as microwave assistance. nih.govnih.gov

Key Catalytic Innovations:

Electrocatalysis: A novel approach for the synthesis of 4-halopyrazoles utilizes electrocatalysis, where sodium halides (e.g., NaCl) serve as both the halogen source and the supporting electrolyte. This method avoids chemical oxidants and external electrolytes, presenting a greener alternative. rsc.org Mechanism studies suggest that chlorination likely proceeds via a radical pathway. rsc.org

Green Catalysts: Simple, inexpensive, and non-toxic catalysts such as ammonium (B1175870) chloride have been successfully employed in Knorr pyrazole synthesis, often using renewable solvents like ethanol. jetir.org Other approaches utilize heterogeneous Lewis acids or nanocomposite catalysts in aqueous media, allowing for easy catalyst recovery and reuse. thieme-connect.com

Metal-Free Halogenation: Direct C-H halogenation of pyrazole rings can be achieved using N-halosuccinimides (e.g., NCS) under metal-free conditions. researchgate.net This avoids the use of heavy metal catalysts and often proceeds with high efficiency at room temperature. researchgate.net

Table 1: Comparison of Synthetic Approaches for Halogenated Pyrazoles

Feature Conventional Methods Emerging Catalytic Methods
Reagents Often require stoichiometric, toxic halogenating agents (e.g., elemental halogens) and strong acids/bases. Use of catalytic amounts of reagents; employment of green halogen sources (e.g., NaCl). rsc.org
Solvents Typically rely on volatile and hazardous organic solvents. Prioritize green solvents like water or ethanol, or solvent-free conditions. jetir.orgthieme-connect.com
Energy May require prolonged heating, leading to high energy consumption. Utilize energy-efficient techniques like microwave or ultrasonic irradiation. nih.gov
Byproducts Can generate significant amounts of toxic waste. Designed for high atom economy, minimizing waste generation. nih.gov
Selectivity May result in mixtures of regioisomers, requiring extensive purification. Catalysts are designed to provide high regio- and chemo-selectivity, simplifying product isolation.

| Safety | Involve hazardous intermediates and reagents. | Inherently safer processes by avoiding toxic reagents and utilizing milder conditions. rsc.org |

Flow Chemistry and Continuous Manufacturing Methods

Flow chemistry has emerged as a transformative technology for the synthesis of heterocycles, including pyrazoles. springerprofessional.debohrium.com This approach involves pumping reagents through microreactors, which offers superior control over reaction parameters compared to traditional batch processing. uc.pt

The synthesis of this compound, which involves potentially hazardous intermediates like hydrazines and exothermic halogenation steps, is an ideal candidate for flow chemistry. The key advantages include:

Enhanced Safety: The small reactor volume minimizes the accumulation of hazardous or unstable intermediates, significantly reducing the risk of runaway reactions. uc.pt

Precise Control: Flow reactors allow for precise control over temperature, pressure, and residence time, leading to higher yields, improved selectivity, and cleaner reaction profiles. rsc.org

Scalability: Scaling up production is straightforward and can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges associated with scaling up batch reactors. uc.pt

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The this compound scaffold is a versatile building block for further chemical transformations. The pyrazole ring is aromatic and generally resistant to oxidation but can undergo various functionalization reactions. globalresearchonline.net The chlorine atom at the C4 position is particularly significant, as it activates the ring for certain transformations and serves as a handle for cross-coupling reactions.

Electrophilic Substitution: The pyrazole ring is π-excessive, making it reactive towards electrophiles, which typically attack at the C4 position. Since this position is already substituted in the target molecule, electrophilic attack would be less favorable or require harsh conditions.

Nucleophilic Substitution: The chlorine atom at the C4 position can be displaced by strong nucleophiles, although this is generally difficult on an electron-rich pyrazole ring.

Functionalization of Substituents: The ethyl group at C3 could potentially be functionalized, for example, through radical halogenation at the benzylic-like position, although this would compete with reactions on the pyrazole ring itself.

N-Alkylation/Arylation: The pyrrole-like NH group is readily deprotonated and can be substituted with a wide variety of alkyl or aryl groups, allowing for the synthesis of a large library of N-substituted derivatives.

Metal-Catalyzed Cross-Coupling: The C-Cl bond provides a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of aryl, vinyl, or alkynyl groups at the C4 position, creating more complex molecular architectures.

Oxidative Thio/Selenocyanation: Recent methods have been developed for the C4-functionalization of pyrazoles using hypervalent iodine reagents to introduce thiocyanate (B1210189) or selenocyanate (B1200272) groups, which can be further transformed into other sulfur- or selenium-containing moieties. beilstein-journals.org

Integration of Advanced Spectroscopic and Structural Characterization Techniques

Unambiguous characterization of this compound and its derivatives relies on a suite of modern analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure, verifying the positions of the ethyl and chloro substituents, and identifying the tautomeric form.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides the exact molecular weight, confirming the elemental composition. rsc.org Gas chromatography coupled with mass spectrometry (GC-MS) can be used to analyze fragmentation patterns, which are influenced by the substituents on the pyrazole ring. researchgate.net Advanced techniques like tandem MS (MS/MS) can further elucidate the structure of complex derivatives.

Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups, such as the N-H stretch of the pyrazole ring and C-H stretches of the ethyl group. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique is invaluable for confirming the regiochemistry of synthesized derivatives. nih.gov

Leveraging Computational Chemistry for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of pyrazole derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT) are widely used to gain insights that guide synthetic efforts. researchgate.net

Structural and Electronic Properties: DFT calculations can predict the optimized molecular geometry, bond lengths, and angles of this compound. It can also determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and potential applications in materials science. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways. For instance, it can help determine whether a reaction proceeds through an ionic or radical mechanism or predict the transition state energies for different catalytic cycles, aiding in the selection of optimal reaction conditions. nih.gov

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which can then be compared with experimental results to confirm the structure of newly synthesized compounds. researchgate.net

Rational Design: By understanding the structure-property relationships through computational studies, researchers can rationally design new derivatives of this compound with tailored electronic or optical properties for specific applications. eurasianjournals.com

Investigation of Non-Biological Materials Science Applications (e.g., in advanced polymers, coatings, and optoelectronic components)

While pyrazoles are widely known for their biological activities, their unique electronic and coordination properties make them attractive candidates for advanced materials. globalresearchonline.net

Coordination Polymers and MOFs: The two adjacent nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions. researchgate.net This property allows this compound to be used as a building block (linker) for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgmdpi.com These materials have highly ordered, porous structures with potential applications in:

Gas Storage and Separation: The tunable pore size and chemistry of MOFs can be designed for the selective adsorption of gases like CO₂ or hydrogen.

Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the pyrazole linkers acting as active sites. researchgate.net

Sensing: The electronic properties of MOFs can change upon adsorption of specific molecules, making them useful as chemical sensors. acs.org

Optoelectronic Components: Appropriately substituted pyrazoles can exhibit significant photophysical properties, including high fluorescence quantum yields. rsc.org The incorporation of pyrazole units into conjugated polymers and oligomers can lead to materials with tunable electronic and optical properties. tandfonline.com These pyrazole-based materials are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been used as emitters in OLEDs, producing bluish-green light. mdpi.com

Organic Solar Cells: Pyrazole-based molecules have been tested in the active layer of bulk heterojunction solar cells. mdpi.com

Chemosensors: The fluorescence of pyrazole derivatives can be quenched or enhanced upon binding to specific metal ions, forming the basis for highly sensitive and selective sensors. rsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
N-halosuccinimide
Sodium Chloride
Ammonium Chloride
Ethanol
Suzuki
Heck
Sonogashira
Thiocyanate
Selenocyanate
Carbon Dioxide

Q & A

What synthetic methodologies are commonly employed to prepare 4-chloro-3-ethyl-1H-pyrazole derivatives?

Basic
The synthesis of this compound derivatives typically involves cyclocondensation reactions or nucleophilic substitution. For example, refluxing a pyrazole precursor with potassium carbonate (K₂CO₃) in acetonitrile under controlled conditions can introduce substituents like chloro and ethyl groups. Purification via column chromatography on silica gel and crystallization from ethyl acetate are standard post-synthetic steps . In cases requiring regioselective substitution, nucleophiles (e.g., amines) are introduced in the presence of bases like triethylamine to target specific positions on the pyrazole ring .

How can X-ray crystallography and SHELX refinement protocols validate the structure of this compound derivatives?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For pyrazole derivatives, crystals are grown via slow evaporation of solvents (e.g., ethyl acetate), and data are collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Rigid-body refinement and riding models for hydrogen atoms ensure accurate structural resolution. Dihedral angles between aromatic rings and the pyrazole core provide insights into molecular conformation .

What strategies optimize reaction conditions for introducing ethyl and chloro substituents into pyrazole systems?

Advanced
Optimization involves systematic screening of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity for substitution reactions.
  • Catalyst/base choice : K₂CO₃ or Cs₂CO₃ facilitates deprotonation, while phase-transfer catalysts improve reaction efficiency.
  • Temperature control : Reflux conditions (80–100°C) balance reaction kinetics and side-product formation.
    Parallel monitoring via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. For chloro substituents, electrophilic chlorination using N-chlorosuccinimide (NCS) under inert atmospheres minimizes decomposition .

How do substituent positions (chloro at C4, ethyl at C3) influence the reactivity and biological activity of this compound?

Advanced
Structure-activity relationship (SAR) studies reveal that:

  • The chloro group at C4 enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols).
  • The ethyl group at C3 increases lipophilicity, improving membrane permeability in biological assays.
    Comparative studies with analogs (e.g., 4-chloro-3-methyl derivatives) show that bulkier alkyl groups at C3 reduce metabolic clearance but may sterically hinder target binding. Computational docking and free-energy perturbation (FEP) simulations further quantify substituent effects on binding affinity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Advanced
Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Cross-checking NMR (¹H, ¹³C, DEPT-135) with IR (carbonyl stretches) and high-resolution mass spectrometry (HRMS).
  • Crystallographic confirmation : SCXRD resolves ambiguities in regiochemistry.
  • Computational NMR prediction : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate chemical shifts to match experimental data. For tautomeric equilibria, variable-temperature NMR or deuterated solvent studies clarify dynamic behavior .

What role do computational methods play in predicting the reactivity and stability of this compound derivatives?

Advanced
Quantum mechanical calculations (e.g., Gaussian, ORCA) model reaction pathways and transition states. Key applications include:

  • Frontier molecular orbital (FMO) analysis : Predicts sites for electrophilic/nucleophilic attacks based on HOMO-LUMO gaps.
  • Solvent effects : COSMO-RS simulations assess solvation energies to optimize reaction media.
  • Thermodynamic stability : Gibbs free energy (ΔG) calculations evaluate tautomer or conformer preferences. For photostability, time-dependent DFT (TD-DFT) predicts UV-vis absorption spectra and degradation pathways .

How are biological activities (e.g., anticancer, antimicrobial) of this compound derivatives evaluated methodologically?

Advanced
Standard assays include:

  • In vitro cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET).
  • Microbial susceptibility : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
    Positive controls (e.g., doxorubicin for cytotoxicity) and structure-activity clustering (e.g., hierarchical clustering of IC₅₀ values) ensure robust SAR interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.